3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a cyano group, a phenylpyrazole moiety, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylpyrazole with a suitable cyanoacetylating agent to form the intermediate cyano compound. This intermediate is then subjected to cyclization with an appropriate oxazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenylpyrazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The cyano group and oxazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to inhibition of enzyme activity or alteration of cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole derivatives: These compounds share the phenylpyrazole moiety and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring structure that have diverse applications in medicinal chemistry.
Uniqueness
3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-13(2)16-9-18(26-23-16)19(25)22-17(10-20)14-11-21-24(12-14)15-7-5-4-6-8-15/h4-9,11-13,17H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAQRSNTYUSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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